D-mannonate

Description

Properties

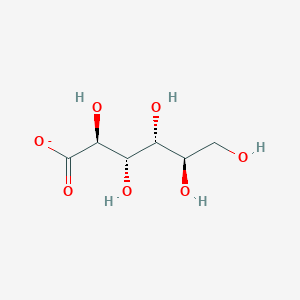

Molecular Formula |

C6H11O7- |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1 |

InChI Key |

RGHNJXZEOKUKBD-MBMOQRBOSA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Synonyms |

mannonate |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Pathway of D-Mannonate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate metabolism is a crucial catabolic pathway in various microorganisms, enabling them to utilize hexuronic acids like D-glucuronate and L-gulonate as carbon and energy sources. This pathway converges on the central metabolic route of the Entner-Doudoroff pathway. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of this compound metabolism is vital for research in microbial physiology, enzymology, and for the development of novel antimicrobial agents targeting these metabolic routes. This technical guide provides an in-depth overview of the core biochemical pathway of this compound metabolism, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Metabolic Pathway

The catabolism of this compound proceeds through a three-step enzymatic cascade that converts it into key intermediates of central glycolysis. The pathway is primarily found in bacteria and some archaea.

-

Dehydration of this compound: The pathway is initiated by the enzyme This compound dehydratase (ManD) , which catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate (KDG).[1][2][3] This is the committed step of the pathway. There are two main classes of this compound dehydratases: a high-efficiency group and a low-efficiency group, which can also exhibit activity with D-gluconate.[4]

-

Phosphorylation of KDG: The resulting KDG is then phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KdgK) , utilizing ATP as the phosphate donor.[5][6] This reaction yields 2-keto-3-deoxy-6-phosphogluconate (KDPG) and ADP.

-

Aldolytic Cleavage of KDPG: Finally, KDPG aldolase (KdgA or Eda) cleaves KDPG into two readily metabolizable three-carbon compounds: pyruvate and D-glyceraldehyde 3-phosphate .[1][7][8] These products can then enter central carbon metabolism.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes in this compound metabolism have been characterized in several organisms, most notably in Escherichia coli. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of this compound Dehydratase (ManD)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | This compound | ~0.2 | - | - | [9] |

| Caulobacter crescentus (High-efficiency) | This compound | - | - | 103 - 104 | [4] |

| Chromohalobacter salexigens (Low-efficiency) | This compound | - | - | 10 - 102 | [4] |

Table 2: Kinetic Parameters of 2-Keto-3-Deoxy-D-Gluconate Kinase (KdgK)

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Escherichia coli | 2-Keto-3-deoxy-D-gluconate | - | - | [6][10] |

| Flavobacterium sp. UMI-01 | 2-Keto-3-deoxy-D-gluconate | - | - | [5] |

Note: While the function of KdgK is well-defined, specific kinetic parameters were not found in the initial search results.

Table 3: Kinetic Parameters of KDPG Aldolase (Eda)

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Escherichia coli | KDPG | 0.1 | 80 - 83 | [1] |

| Escherichia coli | KDPGal | 0.1 - 0.6 | 0.0063 - 0.01 | [1] |

| Escherichia coli | KDG | 0.019 | - | [1] |

| Synechocystis sp. | KDPG | 0.095 | - |

Experimental Protocols

This compound Dehydratase Activity Assay (Thiobarbituric Acid Method)

This discontinuous colorimetric assay measures the formation of the product, KDG.

Principle: KDG, an α-keto acid, reacts with thiobarbituric acid (TBA) after periodate oxidation to form a pink chromophore that can be quantified spectrophotometrically at 549 nm.

Materials:

-

This compound solution (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

This compound dehydratase enzyme preparation

-

Periodic acid solution (25 mM in 0.125 N H2SO4)

-

Sodium arsenite solution (2% in 0.5 N HCl)

-

Thiobarbituric acid (TBA) solution (0.3%, pH 2.0)

-

Cyclohexanone

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, a suitable concentration of this compound, and the enzyme preparation.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (v/v).

-

Centrifuge to pellet any precipitated protein.

-

-

Colorimetric Detection:

-

To an aliquot of the supernatant, add the periodic acid solution and incubate for 20 minutes at room temperature.

-

Add the sodium arsenite solution to quench the excess periodate.

-

Add the TBA solution and heat at 100°C for 15 minutes.

-

Cool the samples to room temperature.

-

Extract the colored product with cyclohexanone.

-

Measure the absorbance of the organic phase at 549 nm.

-

A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

-

Coupled Enzyme Assay for 2-Keto-3-Deoxy-D-Gluconate Kinase (KdgK)

This is a continuous spectrophotometric assay.

Principle: The product of the KdgK reaction, KDPG, is cleaved by an excess of KDPG aldolase to produce pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[5]

Materials:

-

2-keto-3-deoxy-D-gluconate (KDG) solution (substrate)

-

ATP solution

-

MgCl2

-

HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

NADH solution

-

KDPG aldolase (coupling enzyme)

-

Lactate dehydrogenase (LDH) (coupling enzyme)

-

KdgK enzyme preparation

Protocol:

-

Prepare a reaction mixture in a cuvette containing buffer, MgCl2, ATP, NADH, KDPG aldolase, and LDH.

-

Add the KdgK enzyme preparation and equilibrate the mixture in a spectrophotometer at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate, KDG.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is proportional to the rate of decrease in absorbance, which can be used to calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

KDPG Aldolase Activity Assay (Coupled to Lactate Dehydrogenase)

This is a continuous spectrophotometric assay that measures the formation of pyruvate.[11]

Principle: The cleavage of KDPG by KDPG aldolase produces pyruvate. The rate of pyruvate formation is measured by coupling its reduction to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

-

2-keto-3-deoxy-6-phosphogluconate (KDPG) solution (substrate)

-

HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

NADH solution

-

Lactate dehydrogenase (LDH)

-

KDPG aldolase enzyme preparation

Protocol:

-

Prepare a reaction mixture in a cuvette containing buffer, NADH, and LDH.

-

Add the KDPG aldolase enzyme preparation and equilibrate the mixture in a spectrophotometer at a constant temperature.

-

Initiate the reaction by adding the substrate, KDPG.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Purification of His-tagged this compound Pathway Enzymes

Principle: Recombinantly expressed proteins with a polyhistidine tag (His-tag) can be purified using immobilized metal affinity chromatography (IMAC), typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin.[12][13][14][15]

Protocol:

-

Cell Lysis:

-

Harvest bacterial cells expressing the His-tagged enzyme by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange/Desalting:

-

Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

-

-

Purity Analysis:

-

Assess the purity of the protein using SDS-PAGE.

-

Mandatory Visualizations

This compound Metabolic Pathway

Caption: The core biochemical pathway of this compound metabolism.

Transcriptional Regulation of the uxu Operon in E. coli

Caption: Transcriptional control of the uxu operon in E. coli.

Experimental Workflow for Pathway Elucidation

The elucidation of the this compound metabolic pathway has involved a combination of genetic, biochemical, and analytical techniques. A general workflow is outlined below.

Caption: A typical experimental workflow for studying a metabolic pathway.

Conclusion

The this compound metabolic pathway represents a well-characterized route for the assimilation of hexuronic acids in microorganisms. The core enzymatic steps are conserved, although the efficiency and regulation of the pathway can vary between species. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating this pathway, whether for fundamental scientific inquiry or for applied purposes such as the development of novel therapeutics. Further research, particularly in the areas of metabolic flux analysis and the diversity of regulatory mechanisms in different organisms, will continue to enhance our understanding of this important biochemical cascade.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structures of Streptococcus suis Mannonate Dehydratase (ManD) and Its Complex with Substrate: Genetic and Biochemical Evidence for a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of 2-keto-3-deoxy-d-Gluconate Kinase and 2-keto-3-deoxy-d-Phosphogluconate Aldolase in an Alginate-Assimilating Bacterium, Flavobacterium sp. Strain UMI-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic control of the 2-keto-3-deoxy-d-gluconate metabolism in Escherichia coli K-12: kdg regulon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. benchchem.com [benchchem.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. His-tag purification [protocols.io]

- 14. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]

The Central Role of D-Mannonate in Bacterial Glucuronate Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucuronate, a prevalent hexuronic acid in various biological systems, serves as a valuable carbon source for many bacteria. Its catabolism proceeds through a conserved pathway where D-mannonate emerges as a key intermediate. This technical guide provides an in-depth exploration of the role of this compound in bacterial glucuronate catabolism, focusing on the core enzymatic reactions, regulatory networks, and the experimental methodologies used to elucidate this pathway. A thorough understanding of this metabolic route is crucial for fundamental microbiology and presents opportunities for the development of novel antimicrobial strategies targeting bacterial-specific metabolic pathways.

The Core Metabolic Pathway: From D-Glucuronate to Central Metabolism

The catabolism of D-glucuronate in many bacteria, most notably Escherichia coli, follows a well-characterized isomerase pathway. This pathway converts D-glucuronate into intermediates that feed into the Entner-Doudoroff pathway. This compound is a critical intermediate in this sequence of reactions.

The pathway can be summarized in the following key enzymatic steps[1][2]:

-

Isomerization of D-Glucuronate: The pathway is initiated by the enzyme D-glucuronate isomerase (UxaC) , which catalyzes the conversion of D-glucuronate to D-fructuronate[1][3].

-

Reduction to this compound: Subsequently, D-fructuronate reductase (UxuB) , an NADH-dependent enzyme, reduces D-fructuronate to yield This compound [1][4]. This step marks the formation of the central intermediate of this pathway.

-

Dehydration of this compound: This compound dehydratase (UxuA) , also known as mannonic hydrolase, then catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate (KDG)[1][5].

-

Entry into Central Metabolism: KDG is then phosphorylated by KDG kinase (KdgK) to 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is a key intermediate of the Entner-Doudoroff pathway and is cleaved by KDPG aldolase (Eda) into pyruvate and glyceraldehyde-3-phosphate, which are then utilized in central metabolism[6].

Key Enzymes and Their Kinetic Properties

The efficiency of the glucuronate catabolic pathway is dictated by the kinetic parameters of its constituent enzymes. Below is a summary of the available quantitative data for the key enzymes in E. coli.

| Enzyme | Gene | Substrate | Product | Cofactor/Effector | Km | Vmax | Optimal pH | Reference |

| D-Fructuronate Reductase | uxuB | D-Fructuronate | This compound | NADH | 0.1 mM | 15.4 µmol/min/mg | ~7.5 | Hickman & Ashwell (1960) |

| This compound Dehydratase | uxuA | This compound | 2-Keto-3-deoxy-D-gluconate | Fe2+ or Mn2+ | 0.25 mM | 25 µmol/min/mg | ~7.5 | Robert-Baudouy & Stoeber (1973)[7], UniProt:P24215[8] |

Note: The kinetic values are approximate and can vary based on experimental conditions. The original publications should be consulted for detailed information.

Regulation of the Glucuronate Catabolic Pathway

The expression of the genes involved in glucuronate catabolism is tightly regulated to ensure efficient utilization of this carbon source only when it is available and preferred. In E. coli, the regulation is primarily mediated by two transcriptional repressors of the GntR family: UxuR and ExuR .

-

UxuR: This is the specific repressor for the uxuAB operon, which encodes D-fructuronate reductase and this compound dehydratase. The inducer for UxuR is D-fructuronate, the product of the first enzymatic step in the pathway[9][10]. Binding of D-fructuronate to UxuR causes a conformational change, leading to its dissociation from the operator DNA and allowing transcription of the uxuAB operon. UxuR also autoregulates its own expression[4][9].

-

ExuR: This repressor has a broader regulatory role, controlling the expression of the exuT-uxaC-uxaA-uxaB operon, which is involved in the transport and catabolism of both D-glucuronate and D-galacturonate. The inducer for ExuR is D-galacturonate[11].

-

Cross-regulation: There is an intricate interplay between UxuR and ExuR. The uxuAB operon is under the dual control of both repressors[12]. Furthermore, UxuR and ExuR can form heterodimers, which adds another layer of complexity to the regulation of hexuronate metabolism[12].

-

Catabolite Repression: The expression of the uxu operon is also subject to catabolite repression by glucose, ensuring that glucose is utilized preferentially when available[8].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway in bacterial glucuronate catabolism.

Enzyme Activity Assays

This spectrophotometric assay is adapted from the protocol used for Streptococcus suis ManD and is based on the quantification of the product, 2-keto-3-deoxy-D-gluconate (KDG), using the thiobarbituric acid (TBA) method.

Materials:

-

Tris-HCl buffer (200 mM, pH 7.5)

-

This compound solution (stock solution of 100 mM)

-

MnSO4 or FeSO4 solution (80 mM)

-

Purified UxuA enzyme

-

Thiobarbituric acid (TBA) reagent

-

Sodium arsenite solution

-

Trichloroacetic acid (TCA) solution (10%)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing 200 mM Tris-HCl (pH 7.5), 8 mM MnSO4 (or FeSO4), and varying concentrations of this compound.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified UxuA enzyme (e.g., 1 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add sodium arsenite and TBA reagent and heat at 100°C for 15 minutes to allow color development.

-

Measure the absorbance at 549 nm.

-

A standard curve using known concentrations of KDG should be prepared to quantify the amount of product formed.

-

Calculate the enzyme activity in µmol of product formed per minute per mg of enzyme.

This is a continuous spectrophotometric assay that monitors the oxidation of NADH to NAD+.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

D-fructuronate solution (stock solution of 50 mM)

-

NADH solution (stock solution of 10 mM)

-

Purified UxuB enzyme

-

Spectrophotometer with temperature control

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), a fixed concentration of D-fructuronate, and a starting concentration of NADH (e.g., 0.2 mM).

-

Equilibrate the cuvette to 37°C in the spectrophotometer.

-

Initiate the reaction by adding a small amount of purified UxuB enzyme.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH (ε = 6220 M-1cm-1).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying concentrations of D-fructuronate to determine Km and Vmax.

Generation of Gene Knockout Mutants

The lambda Red recombineering system is a powerful method for creating precise gene knockouts in E. coli.

Procedure Overview:

-

Preparation of the Targeting Cassette: A linear DNA fragment containing an antibiotic resistance gene flanked by short homology regions (40-50 bp) corresponding to the sequences upstream and downstream of the target gene (e.g., uxuA) is generated by PCR.

-

Preparation of Recompetent Cells: An E. coli strain carrying the pKD46 plasmid, which expresses the lambda Red recombinase enzymes (Gam, Bet, and Exo) under the control of an arabinose-inducible promoter, is grown to mid-log phase at 30°C. The expression of the recombinase is induced by the addition of L-arabinose.

-

Electroporation and Recombination: The prepared linear DNA cassette is introduced into the recompetent cells via electroporation. The lambda Red enzymes facilitate the homologous recombination of the cassette into the bacterial chromosome, replacing the target gene.

-

Selection and Verification: The transformed cells are plated on a medium containing the appropriate antibiotic to select for successful recombinants. The correct insertion of the cassette and deletion of the target gene are verified by PCR and DNA sequencing.

Transcriptomic Analysis (RNA-Seq)

RNA-sequencing (RNA-seq) can be employed to study the global transcriptional response of bacteria to D-glucuronate.

Procedure Overview:

-

Bacterial Growth and RNA Extraction: E. coli is grown in minimal medium with D-glucuronate as the sole carbon source, and a control culture is grown with a different carbon source (e.g., glucose). Cells are harvested during the exponential growth phase, and total RNA is extracted using a commercial kit.

-

Library Preparation: The extracted RNA is depleted of ribosomal RNA (rRNA). The remaining mRNA is fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the E. coli reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are up- or down-regulated in the presence of D-glucuronate.

Conclusion and Future Directions

The catabolism of D-glucuronate via the this compound intermediate is a fundamental metabolic pathway in many bacterial species. The enzymes and regulatory proteins involved are well-conserved, making them potential targets for the development of novel antimicrobial agents. Future research in this area could focus on:

-

Structural Biology: Elucidating the high-resolution crystal structures of the key enzymes and regulatory proteins to facilitate structure-based drug design.

-

Inhibitor Screening: High-throughput screening for small molecule inhibitors of UxuA or UxuB.

-

In Vivo Studies: Investigating the importance of this pathway for bacterial colonization and virulence in animal models.

-

Metabolic Engineering: Harnessing this pathway for the biotechnological production of valuable chemicals from glucuronate-containing biomass.

By continuing to unravel the complexities of this central metabolic pathway, the scientific community can pave the way for new therapeutic interventions and biotechnological applications.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. [this compound: NAD oxidoreductase from Escherichia coli K12. Purification, properties and specificity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Use of in vitro gene fusions to study the uxuR regulatory gene in Escherichia coli K-12: direction of transcription and regulation of its expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Fructuronate Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. Metabolically Engineered Escherichia coli for Conversion of D-Fructose to D-Allulose via Phosphorylation-Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Purification and properties of this compound hydrolyase from Escherichia coli K12] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Use of in vitro gene fusions to study the uxuR regulatory gene in Escherichia coli K-12: direction of transcription and regulation of its expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural modeling of the ExuR and UxuR transcription factors of E. coli: search for the ligands affecting their regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deciphering allosterism of an Escherichia coli hexuronate metabolism regulator: UxuR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of hexuronate metabolism in Escherichia coli by the two interdependent regulators, ExuR and UxuR: derepression by heterodimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on D-mannonate Dehydratase: Discovery, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-mannonate dehydratase (ManD) is a crucial enzyme found in specific bacterial species, where it plays a key role in the catabolism of D-glucuronate. By catalyzing the dehydration of this compound to 2-keto-3-deoxy-D-gluconate (KDG), it provides a vital source of carbon and energy for these organisms.[1][2] This enzyme is of significant interest to the scientific and pharmaceutical communities, not only for its role in microbial metabolism but also as a potential therapeutic target, particularly for infections caused by pathogens like Streptococcus suis.[1][2] This guide provides a comprehensive overview of the discovery, function, structure, and enzymatic mechanism of this compound dehydratase, supplemented with detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Discovery and Classification

The this compound dehydratase subgroup of the enolase superfamily (ENS) was first identified in 2007 through the characterization of a protein from Novosphingobium aromaticivorans (NaManD).[3][4] This initial study revealed its function in the syn-dehydration of this compound.[3] Interestingly, this compound dehydratase activity has also been identified in enzymes belonging to the xylose isomerase-like superfamily.[1][5] This indicates a convergent evolution of this particular enzymatic function.[6] While both superfamilies catalyze the same reaction, they differ in their metal ion dependence, with the ENS members typically utilizing Mg²⁺ and the xylose isomerase-like members often depending on Fe²⁺ or Mn²⁺.[3][5]

Function and Metabolic Significance

This compound dehydratase is the third enzyme in the D-glucuronate catabolic pathway in certain bacteria.[1] This pathway allows microorganisms to utilize D-glucuronate, a component of various polysaccharides, as a sole carbon and energy source.[1] The product of the ManD-catalyzed reaction, 2-keto-3-deoxy-D-gluconate (KDG), is further metabolized in the Entner-Doudoroff pathway to yield glyceraldehyde-3-phosphate and pyruvate, which then enter central metabolism.[1][7]

The physiological role of ManD is particularly important in organisms that lack the traditional UxuA enzyme, which also catalyzes the dehydration of this compound.[8][9] In such cases, a high-efficiency ManD from the enolase superfamily fulfills this essential metabolic step.[8][9][10][11] The presence and type of ManD can vary between bacterial species, with some possessing high-efficiency enzymes specific for this compound, while others have low-efficiency or promiscuous enzymes that can also act on D-gluconate.[3][4][8][10]

Signaling Pathway: D-Glucuronate Catabolism

The metabolic pathway involving this compound dehydratase is a critical route for the utilization of hexuronates in several bacteria.

Structural Biology

The three-dimensional structure of this compound dehydratase has been elucidated through X-ray crystallography, revealing key features that underpin its catalytic activity.

Enolase Superfamily ManD

Members of the enolase superfamily, such as NaManD, possess a conserved structural motif consisting of two main domains: an (α + β) capping domain and a modified TIM-barrel domain ((β/α)₇β-barrel).[3] The active site is located at the interface of these two domains.[12] The capping domain is responsible for substrate specificity, while the TIM barrel contains the catalytic residues.[3]

Xylose Isomerase-like Superfamily ManD

This compound dehydratases from the xylose isomerase-like superfamily, for instance, the enzyme from S. suis, also feature a core TIM barrel structure.[1][2] In the S. suis ManD, this core is embellished with additional helices and strands that form an antiparallel β-sheet exposed to the solvent.[1] The active site, which binds a divalent metal ion (typically Mn²⁺), is situated in the opening of the TIM barrel.[1]

Table 1: Structural Data for this compound Dehydratase

| Enzyme Source | Superfamily | PDB Accession Code | Resolution (Å) | Oligomeric State |

| Streptococcus suis | Xylose Isomerase-like | 1TZ9[13], ManD-Substrate Complex[1] | 2.9[1][2] | Homodimer[1][2] |

| Novosphingobium aromaticivorans | Enolase | 2QJJ[6] | 1.8 | Not specified |

| Escherichia coli K12 | Xylose Isomerase-like | 4EAY[7] | 2.35[7] | Not specified |

Enzymatic Mechanism

The catalytic mechanism of this compound dehydratase involves a general base-catalyzed abstraction of a proton alpha to the carboxylate group of the substrate, leading to the formation of an enediolate intermediate.[3] This intermediate is stabilized by coordination with a divalent metal cation in the active site.[3]

Enolase Superfamily Mechanism

In the enolase superfamily ManDs, a Tyr-Arg dyad in a flexible loop acts as the general base that abstracts the C2 proton.[3][6][11] A conserved histidine residue then functions as the general acid to facilitate the elimination of the hydroxyl group from C3.[3][6][11]

Xylose Isomerase-like Superfamily Mechanism

For the xylose isomerase-like ManDs, a proposed mechanism involves a histidine residue (His311 in S. suis ManD) abstracting the proton from C2.[5] A tyrosine residue (Tyr368 in the E. coli enzyme, equivalent to Tyr325 in S. suis) is thought to catalyze the syn-elimination of the 3-OH group.[2][5] The subsequent ketonization to form the final product is likely facilitated by both of these residues.[5]

Quantitative Enzymatic Data

The catalytic efficiency of this compound dehydratases can vary significantly, leading to their classification as either high-efficiency or low-efficiency enzymes.

Table 2: Kinetic Parameters of this compound Dehydratases

| Enzyme Type | Substrate | kcat/KM (M-1s-1) |

| High-efficiency ManD | This compound | 10³ - 10⁴[3][4][8][10] |

| Low-efficiency ManD | This compound and/or D-gluconate | 10¹ - 10²[3][4][8][10] |

| Caulobacter crescentus NA1000 ManD | This compound | 1.2 x 10⁴[9] |

Table 3: Optimal Conditions for this compound Dehydratase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Dependence |

| Thermoplasma acidophilum | ~7.0[14] | 65[15] | Co²⁺, Ni²⁺ (strong activation); Fe²⁺, Mn²⁺ (activation)[15] |

| General (Human enzymes for comparison) | Varies (e.g., pepsin ~2, trypsin 7-8)[16] | ~37[16] | Not applicable |

Experimental Protocols

Protein Expression and Purification of His-tagged ManD

This protocol is based on the methods described for S. suis ManD.[1]

-

Cloning: The uxuA gene encoding ManD is amplified by PCR from genomic DNA. The PCR product is then digested with appropriate restriction enzymes (e.g., NdeI and XhoI) and ligated into a prokaryotic expression vector containing an N-terminal His₆ tag (e.g., pET28b(+)).

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at an appropriate cell density by the addition of IPTG, followed by incubation at a reduced temperature to enhance soluble protein production.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged ManD is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged ManD is then eluted with an elution buffer containing a higher concentration of imidazole.

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.

This compound Dehydratase Activity Assay (Spectrophotometric)

This continuous, coupled-enzyme assay is suitable for kinetic characterization.[4]

-

Assay Mixture Preparation: Prepare a reaction mixture containing:

-

50 mM potassium HEPES buffer, pH 7.5

-

5 mM MgCl₂

-

1.5 mM ATP

-

1.5 mM phosphoenolpyruvate (PEP)

-

0.16 mM NADH

-

9 units of pyruvate kinase (PK)

-

9 units of lactate dehydrogenase (LDH)

-

18 units of 2-keto-3-deoxy-D-gluconate kinase (KdgK)

-

Varying concentrations of this compound

-

-

Initiation of Reaction: The reaction is initiated by the addition of a known amount of purified ManD.

-

Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically at 25 °C.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

This compound Dehydratase Activity Assay (Thiobarbituric Acid - Discontinuous)

This assay measures the formation of the product, KDG.[1][15]

-

Reaction Setup: An assay mixture is prepared containing:

-

200 mM Tris-HCl buffer, pH 7.5

-

8 mM MnSO₄

-

A known concentration of this compound

-

1 µM purified ManD

-

-

Incubation: The reaction mixture is incubated at 37 °C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

-

Color Development: The amount of KDG produced is quantified by reacting it with thiobarbituric acid, which forms a colored product.

-

Measurement: The absorbance of the colored product is measured at a specific wavelength.

Experimental Workflow for ManD Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of a newly identified this compound dehydratase.

Relevance to Drug Development

The selective presence of this compound dehydratase in certain bacterial pathogens, such as Streptococcus suis, makes it an attractive target for the development of novel antimicrobial agents.[1][2] Inhibiting this enzyme would disrupt a key metabolic pathway, potentially hindering the growth and survival of the pathogen.[1] The detailed structural and functional information available for ManD provides a solid foundation for structure-based drug design approaches to identify and optimize potent and selective inhibitors. Furthermore, understanding the diversity within the ManD subgroups is crucial for developing broad-spectrum inhibitors or, conversely, highly specific drugs targeting a particular pathogen. The development of deaminase-modulating drugs is a growing field, and targeting enzymes like ManD aligns with this therapeutic strategy.[17]

Conclusion

This compound dehydratase is a fascinating enzyme with a significant role in bacterial metabolism and considerable potential as a therapeutic target. This guide has provided a comprehensive overview of its discovery, function, structure, and enzymology, supplemented with practical experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the fields of microbiology, enzymology, and drug development, stimulating further investigation into this important enzyme.

References

- 1. Crystal Structures of Streptococcus suis Mannonate Dehydratase (ManD) and Its Complex with Substrate: Genetic and Biochemical Evidence for a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of Streptococcus suis mannonate dehydratase (ManD) and its complex with substrate: genetic and biochemical evidence for a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Function in the Enolase Superfamily: this compound and d-Gluconate Dehydratases in the this compound Dehydratase Subgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of the in Vivo Function of the High-Efficiency this compound Dehydratase in Caulobacter crescentus NA1000 from the Enolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mandelate racemase/muconate lactonizing enzyme - Proteopedia, life in 3D [proteopedia.org]

- 13. Mannonate dehydratase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the D-mannonate Metabolic Pathway in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escherichia coli, a versatile bacterium, possesses a sophisticated metabolic network enabling it to utilize a wide array of carbon sources. Among these is the hexuronate pathway, which facilitates the catabolism of D-glucuronate and D-galacturonate, common components of plant polysaccharides. A central branch of this pathway involves the metabolism of D-mannonate. This technical guide provides a comprehensive overview of the core components of the this compound metabolic pathway in E. coli, including its enzymatic reactions, regulatory circuits, and the experimental methodologies used for its characterization. This pathway is of significant interest for understanding bacterial metabolism in diverse environments, such as the mammalian gut, and for potential applications in metabolic engineering and as a target for novel antimicrobial strategies.

Core Metabolic Pathway

The catabolism of D-glucuronate in E. coli converges to the formation of this compound through a series of enzymatic steps. This compound is then further metabolized in two key enzymatic reactions to yield 2-keto-3-deoxy-D-gluconate (KDG), which subsequently enters the Entner-Doudoroff pathway.[1][2] The central enzymes in the this compound specific branch are Fructuronate Reductase (UxuB) and this compound Dehydratase (UxuA).

The pathway can be summarized as follows:

-

D-Fructuronate Reduction: D-fructuronate is reduced to this compound. This reaction is catalyzed by this compound oxidoreductase, also known as Fructuronate Reductase (UxuB).[3][4] The reaction is NADH-dependent.

-

This compound Dehydration: this compound is then dehydrated to form 2-keto-3-deoxy-D-gluconate (KDG). This reaction is catalyzed by this compound dehydratase (UxuA), also referred to as this compound hydro-lyase.[1][5]

Metabolic Pathway Diagram

Enzymology

The two key enzymes of the this compound pathway, UxuB and UxuA, are encoded by the uxuB and uxuA genes, respectively. These genes are organized in the uxuAB operon.[6][7]

Fructuronate Reductase (UxuB)

-

Reaction: this compound + NAD+ <=> D-fructuronate + NADH + H+[4][8]

-

Function: UxuB is an oxidoreductase that catalyzes the reversible NAD+-dependent oxidation of this compound to D-fructuronate.[3][4] In the catabolic direction, it reduces D-fructuronate to this compound using NADH.[3]

This compound Dehydratase (UxuA)

-

Reaction: this compound <=> 2-dehydro-3-deoxy-D-gluconate + H2O[1]

-

Function: UxuA is a hydro-lyase that catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate (KDG).[1][5]

-

Cofactor: This enzyme is dependent on a divalent metal ion, typically Fe2+, for its activity. Mn2+ can substitute for iron but at higher concentrations.[1][5]

-

Inhibition: The enzyme is inhibited by high concentrations of Fe2+ (> 2 mM) and by iron chelators such as EDTA.[5]

-

Optimal pH: The optimal pH for UxuA activity is approximately 7.5.[5]

Quantitative Enzymatic Data

| Enzyme | Gene | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Optimal pH |

| Fructuronate Reductase | uxuB | D-Fructuronate | N/A | N/A | N/A | N/A |

| This compound Dehydratase | uxuA | This compound | N/A | N/A | N/A | ~7.5[5] |

Regulation of the this compound Pathway

The expression of the uxuAB operon is tightly controlled by a complex regulatory network involving two homologous transcriptional regulators: UxuR and ExuR.[11][12][13] These proteins belong to the GntR family of repressors.[11]

-

UxuR: Acts as the primary repressor of the uxuAB operon.[11][14] The presence of D-fructuronate, the inducer molecule, leads to the derepression of the operon.[12] UxuR also autoregulates its own expression.[11]

-

ExuR: While primarily involved in the regulation of the D-galacturonate pathway, ExuR also exerts partial control over the uxuAB operon.[11]

-

Cooperative Regulation: UxuR and ExuR can act cooperatively to repress the uxu operon.[13] There is also evidence that ExuR can function as a transcriptional activator, possibly by forming heterodimers with UxuR, which inactivates the repressor function of UxuR.[13]

Regulatory Network Diagram

Experimental Protocols

Cloning, Expression, and Purification of UxuA and UxuB

This protocol describes the general workflow for producing recombinant UxuA and UxuB with N-terminal His6-tags for subsequent biochemical characterization.[6][7]

Experimental Workflow Diagram

Methodology:

-

Gene Amplification: The uxuA and uxuB genes are amplified from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).[15]

-

Vector Ligation: The PCR products and an expression vector (e.g., pET-28b(+)) containing an N-terminal His6-tag are digested with the corresponding restriction enzymes and ligated.

-

Transformation: The ligation products are transformed into a suitable cloning strain of E. coli (e.g., DH5α). Plasmids from positive clones are verified by DNA sequencing.

-

Expression: The verified plasmids are transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation for 3-4 hours at 30-37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[16]

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris.[16]

-

Purification: The His-tagged proteins are purified from the clarified lysate by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.[16][17][18][19][20] The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assays

a. Fructuronate Reductase (UxuB) Activity Assay

The activity of Fructuronate Reductase can be determined by monitoring the oxidation of NADH at 340 nm.[3]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.2 mM NADH

-

1 mM D-fructuronate

-

Purified UxuB enzyme

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The decrease in absorbance at 340 nm due to the oxidation of NADH (ε = 6.22 mM-1 cm-1) is monitored using a spectrophotometer.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

-

b. This compound Dehydratase (UxuA) Activity Assay

The activity of this compound Dehydratase can be measured by quantifying the formation of the product, 2-keto-3-deoxy-D-gluconate (KDG), using the thiobarbituric acid (TBA) assay.[15]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay Procedure:

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C.[15]

-

At various time points, aliquots are taken, and the reaction is stopped by the addition of trichloroacetic acid.[15]

-

The amount of KDG formed is determined by the TBA method, which involves periodate oxidation followed by reaction with thiobarbituric acid to form a colored product that can be quantified spectrophotometrically at 549 nm.

-

Chromatographic Analysis of Metabolites

High-Performance Liquid Chromatography (HPLC) can be used for the separation and quantification of this compound and its metabolic product, KDG.[21][22][23]

Methodology:

-

Sample Preparation: Bacterial cell extracts or culture supernatants are deproteinized, for example, by precipitation with a cold organic solvent (e.g., methanol or acetonitrile) or by ultrafiltration.

-

Derivatization (for KDG): For enhanced sensitivity and specificity, KDG can be derivatized with o-phenylenediamine (OPD) to form a fluorescent quinoxaline derivative.[21][23]

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed for separation.[21][23]

-

Detection: this compound can be detected using a refractive index detector (RID). The fluorescent KDG-OPD derivative can be detected using a fluorescence detector.[21][23]

-

-

Quantification: The concentration of the metabolites is determined by comparing the peak areas to those of known standards.

Site-Directed Mutagenesis

Site-directed mutagenesis is a valuable technique to investigate the roles of specific amino acid residues in the catalytic mechanism and substrate binding of UxuA and UxuB.[24][25][26][27]

Methodology:

-

Primer Design: Design complementary primers containing the desired mutation.

-

PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the gene of interest using a high-fidelity DNA polymerase.

-

Template Removal: The parental, non-mutated plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Conclusion

The this compound metabolic pathway is a well-regulated and essential component of hexuronate catabolism in Escherichia coli. The core enzymes, Fructuronate Reductase (UxuB) and this compound Dehydratase (UxuA), are subject to intricate transcriptional control by the repressors UxuR and ExuR, ensuring an efficient response to the availability of D-glucuronate. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this pathway, which may lead to new insights into bacterial metabolism and the development of novel therapeutic strategies. Further research to determine the specific kinetic parameters of the E. coli enzymes will be crucial for a more complete quantitative understanding of this metabolic route.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme Activity Measurement for Fructuronate Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. Construction and expression of hybrid plasmids containing Escherichia coli K-12 uxu genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Fructuronate reductase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. Comparative Genomic Analysis of the Hexuronate Metabolism Genes and Their Regulation in Gammaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural modeling of the ExuR and UxuR transcription factors of E. coli: search for the ligands affecting their regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Control of hexuronate metabolism in Escherichia coli by the two interdependent regulators, ExuR and UxuR: derepression by heterodimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. Crystal Structures of Streptococcus suis Mannonate Dehydratase (ManD) and Its Complex with Substrate: Genetic and Biochemical Evidence for a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

- 17. purification of his_tagged proteins [wolfson.huji.ac.il]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 25. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 26. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]

- 27. Site directed mutagenesis: a tool for enzyme mechanism dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Mannonate: A Technical Guide to its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannonate, a six-carbon sugar acid, is a key metabolic intermediate primarily recognized for its role in the microbial world. While its presence and catabolic functions in bacteria, archaea, and fungi are well-documented, its natural occurrence and physiological significance in higher organisms such as plants and animals are less understood, though emerging evidence suggests its existence across all domains of life. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its natural distribution, its established roles in various metabolic pathways, and the experimental methodologies employed for its study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this versatile molecule.

Natural Occurrence of this compound

This compound has been identified in a diverse range of organisms, from prokaryotes to eukaryotes. Its prevalence is most thoroughly characterized in microorganisms, where it serves as a crucial link in the catabolism of various sugar acids.

1.1. Microorganisms: Bacteria and Archaea

This compound is a well-established intermediate in the catabolic pathways of D-glucuronate and L-gulonate in many bacterial and archaeal species.[1][2] In these pathways, this compound is typically formed from the reduction of D-fructuronate or the epimerization of L-gulonate and is subsequently dehydrated to 2-keto-3-deoxy-D-gluconate.[1][2] Organisms such as Escherichia coli, Chromohalobacter salexigens, and the thermoacidophilic archaeon Thermoplasma acidophilum utilize these pathways to harness carbon and energy from plant-derived polysaccharides.[1][3]

1.2. Fungi

The presence of this compound has been described in the D-glucuronate catabolic pathway of some filamentous fungi, including Aspergillus niger.[4] Similar to bacteria, it functions as an intermediate that is converted from D-fructuronate.[4] While mannitol, a related sugar alcohol, is a well-known and abundant compound in fungi involved in stress tolerance and as a storage carbohydrate, the broader distribution and quantitative presence of this compound in the fungal kingdom are still under investigation.[5]

1.3. Plants

Direct evidence for the widespread natural occurrence of this compound in plants is limited. However, the related compound, D-mannuronic acid, a component of the polysaccharide alginate, has been reported in the tomato (Solanum lycopersicum).[6] General metabolic pathways in plants, such as the uronic acid pathway, are known to process sugar acids, but the specific production and accumulation of this compound have not been extensively documented.[7] It is plausible that this compound exists as a minor or transient metabolite in pathways involving D-mannose or D-glucuronic acid.

1.4. Animals

The Human Metabolome Database reports that D-mannonic acid is found in all living organisms, including humans, classifying it as a primary metabolite.[8] Furthermore, a record in the PubChem database indicates the presence of D-mannonic acid in the invertebrate Daphnia pulex (water flea).[9] In mammals, the glucuronate pathway is primarily associated with the synthesis of L-ascorbic acid (Vitamin C) via L-gulonate, and the direct involvement or formation of this compound in this pathway is not a recognized step.[5][10] The factors influencing the levels of circulating glucuronic acid are not fully understood but are linked to the degradation of proteoglycans and the activity of the gut microbiome.[11] Further research is needed to confirm the distribution and concentration of this compound in various mammalian tissues and biofluids.

Biological Significance of this compound

The biological role of this compound is best understood in the context of microbial catabolism, where it is a key intermediate in pathways that feed into central carbon metabolism. Its significance in plants and animals is an area of active investigation.

2.1. Microbial Catabolism

In bacteria, archaea, and some fungi, this compound is an essential intermediate in the breakdown of hexuronic acids like D-glucuronate, which are abundant in plant cell walls.[4][12] The conversion of this compound to 2-keto-3-deoxy-D-gluconate allows these organisms to utilize these complex carbohydrates as a source of carbon and energy, ultimately producing pyruvate and glyceraldehyde-3-phosphate, which enter glycolysis.[13]

2.1.1. D-Glucuronate Catabolism

The most well-characterized role of this compound is in the isomerase pathway of D-glucuronate catabolism.[14] In this pathway, D-glucuronate is first isomerized to D-fructuronate, which is then reduced to this compound.[4]

2.1.2. L-Gulonate Catabolism

This compound is also an intermediate in the catabolism of L-gulonate.[2] This pathway involves the conversion of L-gulonate to this compound through successive dehydrogenase reactions.[1]

2.2. Eukaryotic Metabolism

The broader biological significance of this compound in eukaryotes, particularly in plants and animals, is not yet clearly defined. In mammals, the related glucuronic acid pathway is vital for the detoxification of xenobiotics and the synthesis of glycosaminoglycans.[15][16] While the main flux of this pathway in many animals leads to the production of L-ascorbic acid via L-gulonate, the potential for alternative metabolic fates of glucuronate that might involve this compound cannot be entirely ruled out, though currently unsubstantiated.[5][17]

Metabolic Pathways Involving this compound

The metabolic pathways involving this compound are centered around its formation and subsequent dehydration, primarily as part of catabolic sequences in microorganisms.

3.1. D-Glucuronate Isomerase Pathway (Bacteria and Fungi)

This pathway is a primary route for the utilization of D-glucuronate.

3.2. L-Gulonate Catabolic Pathway (Bacteria)

Certain bacteria can catabolize L-gulonate via this compound.

Quantitative Data

Currently, there is a notable lack of quantitative data in the scientific literature regarding the concentrations of this compound in various biological tissues and fluids. The table below summarizes the kinetic parameters of a key enzyme involved in its metabolism.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/KM (M-1s-1) |

| This compound Dehydratase (High-efficiency) | Caulobacter crescentus | This compound | - | - | 1.2 x 104 |

| This compound Dehydratase (Low-efficiency) | Chromohalobacter salexigens | This compound | - | - | 5 |

Data compiled from references[2][12]. Note: Specific Km and kcat values were not always provided in the cited literature.

Experimental Protocols

The study of this compound involves a range of biochemical and analytical techniques, from enzyme assays to chromatographic separation and detection.

5.1. Enzyme Assays for this compound Dehydratase

The activity of this compound dehydratase, which converts this compound to 2-keto-3-deoxy-D-gluconate, can be measured using spectrophotometric methods.

-

Discontinuous Semicarbazide Assay: This method quantifies the α-keto acid product. The reaction is stopped at various time points, and the product is derivatized with semicarbazide, which can be detected by its absorbance at 250 nm.

-

Continuous Coupled-Enzyme Assay: In this assay, the product 2-keto-3-deoxy-D-gluconate is phosphorylated by 2-keto-3-deoxy-D-gluconate kinase. The resulting ADP is used in a series of reactions involving pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

5.2. Extraction and Quantification of this compound from Biological Samples

The quantification of sugar acids like this compound from complex biological matrices typically requires extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, though it necessitates derivatization to make the polar and non-volatile sugar acids amenable to gas-phase analysis.[1][18]

5.2.1. Extraction

A common method for extracting polar metabolites like this compound involves a two-phase liquid-liquid extraction using a mixture of methanol, chloroform, and water. The polar metabolites, including sugar acids, partition into the aqueous methanol phase.

5.2.2. Derivatization for GC-MS Analysis

Due to their low volatility, sugar acids must be chemically modified before GC-MS analysis.[19][20] A two-step derivatization is commonly employed:

-

Oximation: The sample is treated with methoxyamine hydrochloride in pyridine to stabilize the carbonyl groups and prevent the formation of multiple isomers.

-

Silylation: This is followed by the addition of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, thereby increasing volatility.[21]

5.2.3. GC-MS Analysis

The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectra are used for identification and quantification by comparing them to a library of known standards.[22]

Future Directions

The study of this compound is at a stage where its role in microbial metabolism is well-established, but its presence and function in higher organisms are just beginning to be explored. Future research should focus on:

-

Sensitive Quantification: Developing and applying sensitive analytical methods, such as LC-MS/MS, specifically for the quantification of this compound in plant and animal tissues to confirm its natural occurrence and determine its physiological concentrations.

-

Metabolic Flux Analysis: Using stable isotope labeling to trace the metabolic fate of this compound and related precursors in various organisms to elucidate its biosynthetic and catabolic pathways.

-

Functional Genomics: Employing genetic tools, such as CRISPR-Cas9, to investigate the function of putative enzymes involved in this compound metabolism in eukaryotes.

-

Pharmacological Potential: Exploring the potential of enzymes in the this compound metabolic pathways as targets for antimicrobial drug development, given their importance in bacterial and fungal carbon utilization.

Conclusion

This compound is a significant metabolic intermediate, particularly in the microbial world, where it plays a central role in the catabolism of plant-derived sugar acids. While its presence in plants and animals is suggested by metabolomic databases, a comprehensive understanding of its distribution, concentration, and physiological significance in these organisms is still lacking. The methodologies for studying this compound are well-established, providing a solid foundation for future research to unravel the full scope of its biological roles across all kingdoms of life. This knowledge will not only enhance our fundamental understanding of metabolism but may also open new avenues for therapeutic intervention.

References

- 1. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Physiological Roles of Low-Efficiency this compound and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of Uronic Acids in Plant Tissues: Partial Purification and Properties of Uronic Acid Oxidase from Citrus Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. D-Mannonic acid | C6H12O7 | CID 3246006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circulating glucuronic acid predicts healthspan and longevity in humans and mice | Aging [aging-us.com]

- 12. ajrsp.com [ajrsp.com]

- 13. Discovery of Function in the Enolase Superfamily: this compound and d-Gluconate Dehydratases in the this compound Dehydratase Subgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. microbenotes.com [microbenotes.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS | Springer Nature Experiments [experiments.springernature.com]

D-Mannonate: A Pivotal Intermediate in Bacterial Sugar Acid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-mannonate is a key metabolic intermediate in the intricate network of sugar acid catabolism in various bacteria. Its position at the crossroads of several pathways, including the degradation of D-glucuronate and L-gulonate, underscores its significance in bacterial carbon source utilization. The enzymatic conversion of this compound, primarily through the action of this compound dehydratases, represents a critical control point in these metabolic routes. This technical guide provides a comprehensive overview of the role of this compound as a metabolic intermediate, detailing the relevant enzymatic reactions, metabolic pathways, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and detailed experimental protocols for the study of this compound metabolism, intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of microorganisms to utilize a wide array of carbohydrates as carbon and energy sources is fundamental to their survival and adaptability. Sugar acids, derived from the oxidation of monosaccharides, represent a significant class of these alternative carbon sources. This compound, the D-enantiomer of mannonate, has emerged as a central intermediate in the bacterial catabolism of several sugar acids.[1] Understanding the metabolic fate of this compound is crucial for elucidating the complete picture of bacterial carbohydrate metabolism and may offer novel targets for antimicrobial drug development. This guide will delve into the core aspects of this compound metabolism, providing both foundational knowledge and practical experimental details.

Metabolic Pathways Involving this compound

This compound serves as an intermediate in at least two major sugar acid catabolic pathways in bacteria: the D-glucuronate catabolic pathway and the L-gulonate catabolic pathway.

D-Glucuronate Catabolism

In many bacteria, the catabolism of D-glucuronate proceeds through its conversion to this compound.[2][3] This pathway, often referred to as the Ashwell pathway, involves the following key steps:

-

Isomerization: D-glucuronate is isomerized to D-fructuronate by D-glucuronate isomerase (UxaC).

-

Reduction: D-fructuronate is then reduced to this compound by fructuronate reductase (UxaB).[2]

-

Dehydration: this compound is dehydrated to 2-keto-3-deoxy-D-gluconate (KDG) by this compound dehydratase (ManD or its analogue UxuA).[2][4][5]

-

Phosphorylation and Cleavage: KDG is subsequently phosphorylated by KDG kinase (KdgK) and then cleaved by KDG aldolase into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism.[6]

L-Gulonate Catabolism

A more recently discovered pathway involves the catabolism of L-gulonate via this compound.[4][7] This pathway highlights the metabolic versatility of bacteria in utilizing different sugar acid isomers. The key steps are:

-

Oxidation: L-gulonate is oxidized to D-fructuronate by L-gulonate dehydrogenase.

-

Reduction: D-fructuronate is subsequently reduced to this compound by fructuronate reductase.

-

Dehydration: this compound is then dehydrated to 2-keto-3-deoxy-D-gluconate, which enters the Entner-Doudoroff pathway.[4][7]

Key Enzyme: this compound Dehydratase (ManD)

The central enzyme in this compound metabolism is this compound dehydratase (ManD), which catalyzes the dehydration of this compound to form 2-keto-3-deoxy-D-gluconate.[4][5] ManD belongs to the enolase superfamily and its activity is crucial for channeling this compound into the subsequent metabolic steps.[2][8]

Catalytic Variants of ManD

Research has revealed the existence of different ManD variants with varying catalytic efficiencies and substrate specificities:[2][9]

-

High-efficiency ManDs: These enzymes are specific for this compound and exhibit high catalytic efficiencies (kcat/KM of 10³–10⁴ M⁻¹s⁻¹).[2][9] They are often found in organisms that rely heavily on the D-glucuronate catabolic pathway and typically lack the UxuA analogue.[2]

-

Low-efficiency ManDs: These enzymes display broader substrate specificity, acting on both this compound and D-gluconate, but with lower catalytic efficiencies (kcat/KM of 10–10² M⁻¹s⁻¹).[2][9] Their physiological roles are still under investigation, with some evidence suggesting they may be involved in "cryptic" or evolving metabolic pathways.[4]

-

UxuA: This protein is a well-characterized this compound dehydratase that is not part of the enolase superfamily but performs the same catalytic function.[2] Genomes encoding low-efficiency ManDs often also encode a UxuA.[2]

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters of various this compound dehydratases and related enzymes.

| Enzyme | Organism | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| ManD (High-efficiency) | Novosphingobium aromaticivorans | This compound | - | 1.3 ± 0.1 | 6.9 x 10³ | [8] |

| ManD (High-efficiency) | Caulobacter crescentus NA1000 | This compound | - | - | 1.2 x 10⁴ | [2] |

| UxuA | - | This compound | - | - | ~10³ | [2] |

| ManD (Low-efficiency) | - | This compound | - | - | 10 - 10² | [4][9] |

| ManD (Low-efficiency) | - | D-Gluconate | - | - | 10 - 10² | [4][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Kinetic Assay for Dehydrogenases (e.g., L-gulonate dehydrogenase)

This continuous spectrophotometric assay monitors the oxidation of the substrate by measuring the increase in absorbance at 340 nm due to the production of NADH.

Workflow:

Protocol:

-

Reaction Mixture Preparation: In a 200 µL reaction volume, combine the following components in a microplate or cuvette:

-

50 mM Potassium HEPES buffer (pH 7.9)

-

5 mM MgCl₂ (or MnSO₄, depending on the enzyme)

-

3 mM NAD⁺

-

Enzyme at a final concentration of 20-200 nM.[4]

-

-

Incubation: Incubate the reaction mixture at 25 °C for a few minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., L-gulonate, this compound) at varying concentrations (ranging from approximately 0.1 to 10 times the expected KM).[4]

-

Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (KM and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Transcript Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of genes involved in this compound metabolism in response to different carbon sources.

Protocol:

-

Cell Culture and RNA Extraction:

-

Grow bacterial cells in a minimal medium supplemented with a specific carbon source (e.g., D-glucose, this compound, or L-gulonate) to mid-log phase (OD₆₀₀ of 0.4–0.5).[4]

-

Harvest the cells and extract total RNA using a standard RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

-

qRT-PCR Reaction:

-

Set up the qRT-PCR reaction with the following components: cDNA template, gene-specific primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

-

Data Analysis:

-

Run the qRT-PCR reaction in a real-time PCR instrument.

-

Determine the cycle threshold (Ct) values for the target genes and a reference gene (housekeeping gene).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.[4]

-

Analysis of Knockout Strain Growth

This experiment assesses the physiological importance of a specific gene (e.g., manD) in the metabolism of a particular carbon source.

Protocol:

-

Strain Preparation: Use wild-type and corresponding gene knockout (e.g., ΔmanD) bacterial strains.

-

Growth Conditions:

-

Inoculate the strains into a minimal medium containing a defined concentration of the carbon source of interest (e.g., this compound or L-gulonate).[4]

-

-

Growth Monitoring:

-

Incubate the cultures at an appropriate temperature with shaking.

-

Monitor cell growth over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values against time to generate growth curves.

-

Compare the growth curves of the wild-type and knockout strains to determine if the deleted gene is essential for growth on the tested carbon source.[4]

-

Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is tightly regulated to ensure efficient carbon utilization. In Escherichia coli, the transcriptional regulators UxuR and ExuR play a key role in controlling the Ashwell pathway.[10] UxuR, in particular, has been shown to strongly enhance the expression of this compound dehydratase (UxuA).[10] The presence of specific sugar acids, such as this compound and L-gulonate, can act as inducers, leading to the upregulation of the entire operon responsible for their catabolism.[4]

Conclusion and Future Perspectives

This compound stands as a critical nexus in bacterial sugar acid metabolism. The elucidation of the pathways involving this compound and the characterization of the associated enzymes, particularly the diverse this compound dehydratases, have significantly advanced our understanding of bacterial metabolic plasticity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area. Future investigations could focus on the physiological roles of the low-efficiency ManD variants, the intricate regulatory networks governing these pathways, and the potential of these metabolic routes as targets for the development of novel antimicrobial agents. A deeper understanding of this compound metabolism will undoubtedly open new avenues for both fundamental research and biotechnological applications.

References

- 1. This compound | C6H11O7- | CID 5460054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of the in Vivo Function of the High-Efficiency this compound Dehydratase in Caulobacter crescentus NA1000 from the Enolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal Structures of Streptococcus suis Mannonate Dehydratase (ManD) and Its Complex with Substrate: Genetic and Biochemical Evidence for a Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the Physiological Roles of Low-Efficiency this compound and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential Impact of Hexuronate Regulators ExuR and UxuR on the Escherichia coli Proteome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of D-Mannonate and its Epimers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannonate is a six-carbon sugar acid, an enantiomer of mannonic acid, and a key intermediate in various metabolic pathways, particularly in bacteria.[1] Its structural characterization, along with that of its epimers such as D-gluconate and D-altronate, is crucial for understanding enzyme kinetics, designing specific inhibitors, and developing novel therapeutics targeting microbial metabolism.[2][3] The inherent structural complexity of carbohydrates, characterized by multiple chiral centers and conformational flexibility, necessitates a multi-faceted analytical approach for unambiguous elucidation.[4][5]

This technical guide provides an in-depth overview of the core analytical techniques employed for the structural determination of this compound and its epimers. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presents key quantitative data in a comparative format, and visualizes relevant metabolic pathways and experimental workflows.

Core Elucidation Techniques